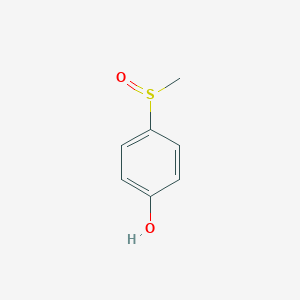

4-(Methylsulfinyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-10(9)7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQSJUGIZGMDDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901221 | |

| Record name | NoName_308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-64-5 | |

| Record name | 4-(Methylsulfinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylsulphinyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylsulfinyl)phenol: Structure, Properties, and Potential Biological Activities

This technical guide provides a comprehensive overview of 4-(methylsulfinyl)phenol, a molecule of interest to researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and synthesis. While direct experimental data on its biological activities are limited, this guide explores its potential pharmacological relevance based on the known activities of related phenolic and organosulfur compounds. Detailed hypothetical experimental protocols for evaluating its biological effects are also provided to facilitate future research.

Chemical Structure and Properties

4-(Methylsulfinyl)phenol is an organic compound featuring a phenol ring substituted with a methylsulfinyl group at the para position.[1] This structure confers a unique combination of properties derived from both the phenolic hydroxyl group and the sulfoxide functional group. The hydroxyl group provides acidic characteristics and potential for hydrogen bonding, while the sulfinyl group introduces chirality at the sulfur atom and acts as a hydrogen bond acceptor.[1]

The presence of both a polar sulfinyl group and a hydroxyl group suggests that 4-(methylsulfinyl)phenol has moderate polarity. The sulfoxide moiety can be further oxidized to a sulfone, offering a potential route for metabolic transformation or chemical derivatization.[1]

Physicochemical and Spectroscopic Data

Quantitative data for 4-(methylsulfinyl)phenol are summarized in the table below. This information is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value |

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 156.20 g/mol |

| Melting Point | 46-50 °C[2] |

| Appearance | White solid[2] |

| Storage Temperature | 2-8°C, sealed in dry conditions[2] |

| ¹H NMR (CDCl₃, ppm) | δ 7.48 (d, 2H, Ar-H), 6.94 (d, 2H, Ar-H), 2.74 (s, 3H, -SOCH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 159.2 (C-OH), 136.1 (C-S), 127.2 (Ar-C), 115.9 (Ar-C), 44.2 (-SOCH₃) |

Synthesis of 4-(Methylsulfinyl)phenol

4-(Methylsulfinyl)phenol is typically synthesized by the controlled oxidation of its precursor, 4-(methylthio)phenol. Various oxidizing agents can be employed for this transformation, with sodium periodate and hydrogen peroxide being common choices. The key to a successful synthesis is to prevent over-oxidation to the corresponding sulfone, 4-(methylsulfonyl)phenol.[3][4][5]

Experimental Protocol: Oxidation of 4-(Methylthio)phenol with Sodium Periodate

This protocol describes a general method for the synthesis of 4-(methylsulfinyl)phenol using sodium periodate as the oxidizing agent.[3][4]

Materials:

-

4-(Methylthio)phenol

-

Sodium periodate (NaIO₄)

-

Methanol

-

Water

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of 4-(methylthio)phenol in methanol.

-

Preparation of Oxidant: In a separate container, prepare a solution of 1.1 equivalents of sodium periodate in water.

-

Reaction: While stirring the solution of 4-(methylthio)phenol at room temperature, slowly add the sodium periodate solution. The reaction is often accompanied by the precipitation of sodium iodate.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Filter the reaction mixture to remove the insoluble inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Transfer the resulting aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

-

-

Drying and Concentration:

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(methylsulfinyl)phenol.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure compound.

Caption: Synthesis workflow for 4-(Methylsulfinyl)phenol.

Known and Potential Biological Activities

While specific biological studies on 4-(methylsulfinyl)phenol are not extensively reported in the literature, its chemical structure as a phenolic and organosulfur compound suggests a range of potential biological activities. One study has shown that it can be metabolized by Nocardia spec. DSM 43251 through hydroxylation of the benzene ring followed by "meta" fission.[6]

The following sections outline the potential biological activities of 4-(methylsulfinyl)phenol based on the known properties of these classes of compounds, along with detailed, representative protocols for their investigation.

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[7] The presence of the sulfoxide group may also contribute to the overall antioxidant capacity.

This protocol describes a common in vitro method to assess the free radical scavenging activity of a compound.

Materials:

-

4-(Methylsulfinyl)phenol

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or ethanol)

-

96-well microplate

-

Microplate reader

-

Trolox (or other standard antioxidant)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a stock solution of 4-(methylsulfinyl)phenol in methanol. Create a series of dilutions from this stock solution.

-

Prepare a series of dilutions of the standard antioxidant (e.g., Trolox).

-

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the various concentrations of 4-(methylsulfinyl)phenol, standard, or methanol (as a blank) to the wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: DPPH antioxidant assay workflow.

Potential Anti-inflammatory Activity

Many phenolic and organosulfur compounds exhibit anti-inflammatory properties by modulating inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[8][9]

This protocol assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS)

-

4-(Methylsulfinyl)phenol

-

Griess Reagent

-

96-well cell culture plate

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 4-(methylsulfinyl)phenol for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and co-incubate with 4-(methylsulfinyl)phenol for 24 hours.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm to quantify the amount of nitrite, an indicator of NO production.

-

-

Cell Viability: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Potential Cytotoxicity and Anticancer Activity

Phenolic compounds can exert cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis.[10][11] The evaluation of cytotoxicity is a critical first step in assessing the potential of a compound as an anticancer agent.

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Appropriate cell culture medium and supplements

-

4-(Methylsulfinyl)phenol

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of 4-(methylsulfinyl)phenol for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Potential Modulation of Signaling Pathways

Phenolic compounds are known to interact with various cellular signaling pathways, often those related to inflammation and oxidative stress. For instance, some phenols can modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.[9] While the specific effects of 4-(methylsulfinyl)phenol on signaling pathways have not been elucidated, a hypothetical mechanism of action based on related compounds is presented below.

Caption: Potential modulation of the NF-κB signaling pathway.

Conclusion

4-(Methylsulfinyl)phenol is a readily synthesizable compound with a chemical structure that suggests potential for a variety of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. While there is a need for direct experimental evaluation of these properties, this guide provides a solid foundation for researchers and drug development professionals. The detailed protocols and hypothetical frameworks presented here offer a roadmap for future investigations into the pharmacological potential of this intriguing molecule.

References

- 1. 4-(Methylsulfinyl)phenol Research Chemical [benchchem.com]

- 2. 4-(METHYLSULFINYL)PHENOL CAS#: 14763-64-5 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis routes of 4-(Methylsulfonyl)phenol [benchchem.com]

- 5. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 6. Bacterial metabolism of substituted phenols. Oxidation of 4-(methylmercapto)-and 4-(methylsulfinyl)-phenol by Nocardia spec. DSM 43251 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant activity of some organosulfur compounds <i>in vitro</i> - Arabian Journal of Chemistry [arabjchem.org]

- 8. Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the anti-inflammatory activity of sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(methylsulfinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(methylsulfinyl)phenol, a key intermediate in pharmaceutical and materials science. The document details experimental protocols, presents quantitative data for comparative analysis, and includes visual diagrams of the reaction pathways.

Introduction

4-(methylsulfinyl)phenol is a sulfoxide compound characterized by a methylsulfinyl group attached to a phenol ring. Its structural properties make it a valuable building block in the synthesis of various biologically active molecules and functional materials. The primary and most direct route to synthesizing 4-(methylsulfinyl)phenol involves the selective oxidation of its thioether precursor, 4-(methylthio)phenol. This guide will focus on the prevalent oxidative methods, providing detailed procedural information and comparative data.

Primary Synthesis Pathway: Oxidation of 4-(methylthio)phenol

The most common and efficient method for the preparation of 4-(methylsulfinyl)phenol is the oxidation of 4-(methylthio)phenol. This transformation requires careful selection of the oxidizing agent to ensure selective conversion to the sulfoxide without over-oxidation to the corresponding sulfone, 4-(methylsulfonyl)phenol. Several oxidizing agents have been successfully employed for this purpose.

Synthesis of the Precursor: 4-(methylthio)phenol

The starting material, 4-(methylthio)phenol, is commercially available. However, it can also be synthesized through various methods, one of which involves the reaction of 4-methylthiophenylboronic acid with triethylamine in the presence of oxygen and UV light.

Oxidation Methodologies

Two prominent methods for the oxidation of 4-(methylthio)phenol to 4-(methylsulfinyl)phenol are detailed below, utilizing sodium periodate and Oxone as the oxidizing agents.

This method employs sodium periodate in an aqueous methanol solution. The reaction is typically carried out at a low temperature to control the exothermicity and selectivity of the oxidation.

Experimental Protocol: A solution of 4-(methylthio)phenol (7.0 g, 0.05 mol) in 100 ml of 30% aqueous methanol is cooled to 0°C.[1] A solution of sodium periodate (10.7 g, 0.05 mol) is added, and the resulting suspension is stirred for 30 minutes.[1] Water (500 ml) is then added, and any precipitate is removed by filtration. The filtrate is cooled to 4°C, and a further portion of sodium periodate (10.7 g, 0.05 mol) is added. The suspension is stirred for 48 hours, after which another portion of sodium periodate (5.35 g, 0.025 mol) is added. After stirring for an additional 18 hours, the precipitate is removed by filtration. The filtrate is extracted with ether, which is then evaporated to dryness. The residue is purified by silica column chromatography using a 9:1 chloroform:methanol eluent to yield 4-(methylsulfinyl)phenol.[1]

Oxone, a stable and versatile oxidizing agent, provides an alternative route to 4-(methylsulfinyl)phenol. This reaction is typically performed in a mixed solvent system of ethanol and water at room temperature. While the search results provided a synthesis for 4-(methylsulfonyl)phenol using Oxone, the selective oxidation to the sulfoxide is a common application for this reagent under controlled conditions. For the purpose of this guide, a general protocol for selective sulfide oxidation is adapted.

Experimental Protocol: To a solution of 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL) and water (10.0 mL) at room temperature, Oxone (0.99 g, 1.6 mmol, for selective sulfoxidation a substoichiometric amount is often used initially) is added in portions. The reaction mixture is stirred for a monitored period (e.g., 1-4 hours) to avoid over-oxidation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is partitioned between ethyl acetate and water. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo to afford 4-(methylsulfinyl)phenol.

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis pathways for easy comparison.

| Pathway/Method | Starting Material | Oxidizing Agent | Solvent(s) | Reaction Time | Yield (%) |

| Oxidation | 4-(methylthio)phenol | Sodium Periodate | 30% Aqueous Methanol | ~66.5 hours | 32%[1] |

Note: The yield for the Oxone method is not provided for the selective synthesis of the sulfoxide in the search results, as the provided protocol was for the sulfone. Selective sulfide to sulfoxide oxidations with Oxone are well-established, but yields can vary based on reaction conditions.

Pathway and Workflow Visualizations

The following diagrams illustrate the synthesis pathways and experimental workflows described in this guide.

Caption: Synthesis of 4-(methylsulfinyl)phenol via periodate oxidation.

Caption: Experimental workflow for periodate oxidation method.

Conclusion

The synthesis of 4-(methylsulfinyl)phenol is most reliably achieved through the controlled oxidation of 4-(methylthio)phenol. The choice of oxidizing agent and careful control of reaction conditions are paramount to achieving good yields and preventing the formation of the sulfone byproduct. The sodium periodate method, while lengthy, provides a well-documented procedure. Alternative reagents like Oxone may offer faster reaction times but require careful monitoring to ensure selectivity. This guide provides the foundational information necessary for researchers and professionals to undertake the synthesis of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Bacterial Metabolism of 4-(Methylsulfinyl)phenol

This technical guide provides a comprehensive overview of the current understanding of 4-(methylsulfinyl)phenol metabolism in bacterial systems. It covers the primary metabolic pathways, enzymatic processes, and quantitative data reported in the literature. Detailed experimental methodologies are also provided to facilitate further research in this area.

Core Metabolic Pathways

Bacteria have evolved diverse strategies to metabolize 4-(methylsulfinyl)phenol, primarily through oxidative and reductive pathways. The specific pathway employed is dependent on the bacterial species and the prevailing environmental conditions, particularly the availability of oxygen.

Oxidative Degradation

The aerobic degradation of 4-(methylsulfinyl)phenol has been notably studied in Nocardia species. This pathway involves the initial oxidation of the phenol ring, followed by ring cleavage.

-

Key Organism : Nocardia spec. DSM 43251.[1]

-

Metabolic Process : This bacterium utilizes a co-metabolic process, where the degradation of 4-(methylsulfinyl)phenol is enhanced in the presence of a secondary carbon source.[1] The pathway proceeds as follows:

-

Hydroxylation : The benzene ring of 4-(methylsulfinyl)phenol is hydroxylated, leading to the formation of a substituted catechol.[1]

-

Meta-Ring Cleavage : The resulting catechol undergoes "meta" fission (ring cleavage) between carbon atoms 2 and 3. This reaction is catalyzed by a catechol 2,3-dioxygenase.[1][2]

-

Product Formation : The ring cleavage yields 2-hydroxy-5-methylsulfinylmuconic semialdehyde.[1]

-

-

Enzymology : The enzymes responsible for this metabolic pathway, including oxygenases, are induced by the presence of 4-(methylsulfinyl)phenol or its analogue 4-(methylmercapto)phenol.[1]

A related side reaction observed in Nocardia is the oxidation of 4-(methylmercapto)phenol to 4-(methylsulfinyl)phenol.[1]

Reductive Metabolism

Under oxygen-limited or anaerobic conditions, certain bacteria can reduce the sulfoxide group of 4-(methylsulfinyl)phenol.

-

Metabolic Process : In oxygen-limited cultures, Klebsiella pneumoniae reduces 4-(methylsulfinyl)phenol to 4-methylthiophenol.[3][4][5][6]

-

Significance : This reductive pathway is significant in the context of the metabolism of organophosphorus insecticides like fensulfothion, for which 4-(methylsulfinyl)phenol is a hydrolysis product.[3][6]

Quantitative Data on Metabolism

Quantitative data on the metabolism of 4-(methylsulfinyl)phenol is limited. However, data from studies on related phenolic compounds provide insights into the degradation kinetics that may be expected.

| Compound | Bacterial Strain | Metric | Value | Reference |

| 4-Methylthiophenol | Klebsiella pneumoniae | Inhibition of Specific Growth Rate | 40% retardation at 200 µg/mL | [3][4] |

| Phenol | Rhodococcus ruber C1 | Maximum Degradation Rate | 1806 mg/L in 38 hours | [7] |

| Phenol | Rhodococcus ruber C1 | Maximum Specific Growth Rate (μmax) | 1.527 h⁻¹ | [7] |

| Phenol | Rhodococcus ruber C1 | Maximum Specific Phenol Degradation Rate (qmax) | 3.674 h⁻¹ | [7] |

| Phenol | Pseudomonas fluorescens PU1 | Degradation Time | 600 ppm in 24 hours | [8] |

| Phenol | Pseudomonas fluorescens PU1 | Degradation Time | 800 ppm and 1000 ppm in 72 hours | [8] |

| Phenol | Sulfate-reducing bacteria | Lag Phase (unacclimated) | 50-70 days at 10 mg/L | |

| Phenol | Sulfate-reducing bacteria | Lag Phase (acclimated) | 25-60 days at 10 mg/L | [9] |

| Phenol | Sulfate-reducing bacteria | Biodegradative Phase | 25-40 days | [9] |

Visualizing Metabolic Pathways and Workflows

Oxidative Degradation Pathway of 4-(Methylsulfinyl)phenol in Nocardia

References

- 1. Bacterial metabolism of substituted phenols. Oxidation of 4-(methylmercapto)-and 4-(methylsulfinyl)-phenol by Nocardia spec. DSM 43251 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bacterial reduction of fensulfothion and its hydrolysis product 4-methylsulfinyl phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial reduction of fensulfothion and its hydrolysis product 4-methylsulfinyl phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biodegradation of phenolic compounds by sulfate-reducing bacteria from contaminated sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-(methylsulfinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and biological properties of 4-(methylsulfinyl)phenol (CAS No. 14763-64-5). It includes key data, experimental protocols, and visual diagrams of relevant chemical and metabolic pathways to support research and development activities.

Core Properties of 4-(Methylsulfinyl)phenol

4-(Methylsulfinyl)phenol, also known as 4-hydroxyphenyl methyl sulfoxide, is an organic compound that belongs to the classes of phenols and sulfoxides[1]. Its structure features a hydroxyl group and a methylsulfinyl group attached in the para position to a benzene ring. This substitution pattern imparts distinct polarity and chemical reactivity, making it a valuable intermediate in organic synthesis.

Physical and Chemical Properties

The key physical and chemical identification data for 4-(methylsulfinyl)phenol are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 14763-64-5 | [2] |

| Molecular Formula | C₇H₈O₂S | [3] |

| Molecular Weight | 156.20 g/mol | [3] |

| Appearance | White solid | [1] |

| Melting Point | 46-50 °C | [1] |

| Boiling Point | 349.5 °C at 760 mmHg | N/A |

| InChIKey | ZCQSJUGIZGMDDA-UHFFFAOYSA-N | N/A |

Spectral Data

Detailed spectral analysis is crucial for structure confirmation and quality control.

| Spectroscopy | Data |

| ¹H NMR & ¹³C NMR | Specific, experimentally verified chemical shift and coupling constant data for 4-(methylsulfinyl)phenol are not readily available in reviewed public literature. Researchers should perform spectral analysis on synthesized samples for confirmation. Expected regions based on related structures would include aromatic proton signals (approx. 7.0-8.0 ppm), a methyl singlet (approx. 2.7 ppm), and a phenolic proton singlet. Aromatic carbons would appear between 115-160 ppm, with the methyl carbon appearing upfield. |

| Infrared (IR) | The IR spectrum is characterized by a broad O-H stretching vibration (approx. 3200–3600 cm⁻¹) typical of phenols, aromatic C-H stretches (approx. 3000–3100 cm⁻¹), C=C aromatic ring stretches (approx. 1500–1600 cm⁻¹), a C-O stretch, and a characteristic S=O sulfoxide stretch (approx. 1050 cm⁻¹). |

Chemical Synthesis and Reactivity

4-(Methylsulfinyl)phenol is a key intermediate in the oxidation pathway of 4-(methylthio)phenol. The sulfinyl group can be further oxidized to a sulfonyl group, forming 4-(methylsulfonyl)phenol.

Experimental Protocol: Selective Oxidation Synthesis

This protocol describes a representative method for the selective synthesis of 4-(methylsulfinyl)phenol from 4-(methylthio)phenol using a controlled amount of an oxidizing agent.

Objective: To synthesize 4-(methylsulfinyl)phenol via selective oxidation of the sulfide group without over-oxidation to the sulfone.

Materials:

-

4-(Methylthio)phenol

-

Sodium periodate (NaIO₄) or meta-Chloroperoxybenzoic acid (m-CPBA)

-

Methanol (MeOH) and Water or Dichloromethane (DCM)

-

Sodium thiosulfate (for quenching m-CPBA)

-

Sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (eluents)

Procedure (using Sodium Periodate):

-

Dissolve 4-(methylthio)phenol (1.0 eq) in methanol.

-

In a separate flask, dissolve sodium periodate (~1.1 eq) in water.

-

Cool the methanol solution of the starting material to 0 °C in an ice bath.

-

Add the aqueous sodium periodate solution dropwise to the cooled methanol solution over 30 minutes.

-

Stir the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, filter the reaction mixture to remove the sodium iodate precipitate.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the remaining aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by silica gel column chromatography to yield pure 4-(methylsulfinyl)phenol.

Biological Activity and Metabolism

While 4-(methylsulfinyl)phenol is primarily utilized as a chemical intermediate, it is also a substrate for microbial metabolism.

Bacterial Metabolism by Nocardia spec.

The soil bacterium Nocardia spec. DSM 43251 is capable of oxidizing 4-(methylsulfinyl)phenol[4]. The metabolic pathway involves an initial enzymatic hydroxylation of the aromatic ring to form a catechol derivative. This intermediate subsequently undergoes "meta" ring cleavage, where the bond between carbon atoms 2 and 3 is broken, yielding 2-hydroxy-5-methylsulfinylmuconic semialdehyde[4]. This demonstrates a specific biological degradation pathway for the compound.

References

- 1. 4-(METHYLSULFINYL)PHENOL | 14763-64-5 [chemicalbook.com]

- 2. 4-(Methylsulfinyl)Phenol-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. scbt.com [scbt.com]

- 4. Bacterial metabolism of substituted phenols. Oxidation of 4-(methylmercapto)-and 4-(methylsulfinyl)-phenol by Nocardia spec. DSM 43251 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(methylsulfinyl)phenol and 4-(methylsulfonyl)phenol for Researchers and Drug Development Professionals

An authoritative guide on the nuanced yet critical distinctions between 4-(methylsulfinyl)phenol and 4-(methylsulfonyl)phenol, this document provides a comprehensive overview of their chemical properties, synthesis, and potential biological implications. Tailored for researchers, scientists, and professionals in drug development, this guide offers detailed experimental protocols, comparative data, and visual representations of key concepts to facilitate a deeper understanding of these two structurally related organosulfur compounds.

Core Structural and Physicochemical Differences

At the heart of the distinction between 4-(methylsulfinyl)phenol and 4-(methylsulfonyl)phenol lies the oxidation state of the sulfur atom. In 4-(methylsulfinyl)phenol, the sulfur is present as a sulfoxide group (S=O), while in 4-(methylsulfonyl)phenol, it exists as a more oxidized sulfone group (O=S=O). This fundamental difference in the sulfur-containing functional group significantly influences the electronic properties, polarity, and hydrogen bonding capabilities of the molecules, which in turn dictates their chemical reactivity and potential biological activity.

The sulfonyl group in 4-(methylsulfonyl)phenol is a strong electron-withdrawing group, rendering the phenolic proton more acidic compared to that of 4-(methylsulfinyl)phenol. The sulfoxide group is also electron-withdrawing, but to a lesser extent. This difference in acidity can have profound effects on how these molecules interact with biological targets. Furthermore, the sulfonyl group is generally more polar and a stronger hydrogen bond acceptor than the sulfoxide group.

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Comparative Physicochemical Properties

| Property | 4-(methylsulfinyl)phenol | 4-(methylsulfonyl)phenol |

| CAS Number | 14763-64-5[1][2] | 14763-60-1[3][4][5][6][7] |

| Molecular Formula | C₇H₈O₂S[2] | C₇H₈O₃S[3][4][5][7] |

| Molecular Weight | 156.20 g/mol [2] | 172.20 g/mol [4][6] |

| Melting Point | 90-91 °C[2] | 90-95 °C[6] |

| Appearance | White solid | Tan to pink-brown powder[3][6] |

| pKa | Not available | 7.83 (at 25°C)[6] |

| Solubility | Not available | Soluble in DMSO and Methanol[6][7] |

Synthesis and Chemical Reactivity

Both 4-(methylsulfinyl)phenol and 4-(methylsulfonyl)phenol are typically synthesized from the common precursor, 4-(methylthio)phenol. The selective oxidation of the sulfide group allows for the controlled formation of either the sulfoxide or the sulfone.

Synthesis of 4-(methylsulfinyl)phenol

The synthesis of 4-(methylsulfinyl)phenol involves the partial oxidation of 4-(methylthio)phenol. This can be achieved using a mild oxidizing agent to avoid over-oxidation to the sulfone.

Synthesis of 4-(methylsulfonyl)phenol

The synthesis of 4-(methylsulfonyl)phenol requires a stronger oxidizing agent or more forcing conditions to achieve the complete oxidation of the sulfide or sulfoxide to the sulfone. A common method involves the use of Oxone® (potassium peroxymonosulfate).[8]

Experimental Protocols

Synthesis of 4-(methylsulfonyl)phenol from 4-(methylthio)phenol using Oxone®[8]

Materials:

-

4-(methylthio)phenol

-

Oxone® (potassium peroxymonosulfate)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL) in a round-bottom flask.

-

Add water (10.0 mL) to the solution at room temperature.

-

Add Oxone® (0.99 g, 6.5 mmol) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 18 hours.

-

After 18 hours, partition the mixture between ethyl acetate and water in a separatory funnel.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under vacuum using a rotary evaporator to yield 4-(methylsulfonyl)phenol.

Comparative Biological Activity and Potential Applications

While both compounds share a common phenolic scaffold, which is known to exhibit a range of biological activities including antioxidant and antimicrobial properties, the difference in the sulfur oxidation state is expected to lead to distinct biological profiles.

Currently, 4-(methylsulfonyl)phenol is primarily utilized as a reagent in the synthesis of various pharmaceutical compounds, including GPR119 agonists and glucokinase activators.[3][5][7] Its intrinsic biological activity is not well-documented in publicly available literature.

Information on the biological activity of 4-(methylsulfinyl)phenol is even more limited. However, based on the general properties of sulfoxides, it can be hypothesized that it may have different metabolic fates and potencies compared to its sulfone counterpart. Sulfoxides can sometimes be reduced back to sulfides in vivo, a metabolic pathway not available to sulfones.

Potential Areas of Investigation:

-

Antioxidant Activity: The electron-donating or -withdrawing nature of the sulfinyl versus sulfonyl group could influence the radical scavenging ability of the phenolic hydroxyl group.

-

Enzyme Inhibition: The different steric and electronic profiles of the two compounds could lead to differential binding and inhibition of various enzymes.

-

Metabolic Stability: The sulfoxide group in 4-(methylsulfinyl)phenol is susceptible to both oxidation to the sulfone and reduction to the sulfide, suggesting a more complex metabolic profile compared to the more stable sulfone.

Visualizing Key Concepts

To aid in the understanding of the synthesis and potential biological interactions of these compounds, the following diagrams are provided.

Conclusion

The key differences between 4-(methylsulfinyl)phenol and 4-(methylsulfonyl)phenol stem from the oxidation state of the sulfur atom, which significantly impacts their physicochemical properties and, by extension, their potential biological activities. While current research primarily focuses on the synthetic utility of 4-(methylsulfonyl)phenol, the distinct properties of 4-(methylsulfinyl)phenol suggest it may hold unique and unexplored potential in drug discovery and development. Further comparative studies are warranted to fully elucidate the biological profiles of these two closely related yet distinct molecules. This guide provides a foundational understanding to spur such future investigations.

References

- 1. 4-(METHYLSULFINYL)PHENOL | 14763-64-5 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 4-(Methylsulfonyl)phenol | 14763-60-1 [chemicalbook.com]

- 4. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Methylsulfonyl)phenol CAS#: 14763-60-1 [m.chemicalbook.com]

- 6. 4-(Methylsulfonyl)phenol – دیجی متریالز [digimaterials.com]

- 7. usbio.net [usbio.net]

- 8. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the IUPAC Nomenclature of Sulfoxides and Sulfones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for sulfoxides and sulfones. It is designed to serve as a practical resource for professionals in the fields of chemistry and drug development, offering clear guidance on naming these important functional groups, alongside relevant physicochemical data and experimental protocols.

Core Principles of Sulfoxide and Sulfone Nomenclature

The IUPAC system provides two primary methods for naming sulfoxides and sulfones: substitutive nomenclature and functional class nomenclature (also known as radicofunctional nomenclature). While both are encountered in the literature, substitutive nomenclature is generally the preferred IUPAC method.

Substitutive Nomenclature

In this system, the sulfoxide and sulfone moieties are treated as substituents on a parent hydride.

-

Sulfoxides (-SO-) : The prefix for the R-S(=O)– group is "sulfinyl" . The "R" group is named as a substituent on the "sulfinyl" group. For example, CH₃S(=O)– is "methylsulfinyl".

-

Sulfones (-SO₂-) : The prefix for the R-S(=O)₂– group is "sulfonyl" . The "R" group is named as a substituent on the "sulfonyl" group. For example, CH₃S(=O)₂– is "methylsulfonyl".

The parent hydride is the longest carbon chain attached to the sulfinyl or sulfonyl group. The chain is numbered to give the lowest possible locant to the sulfur-containing substituent.

Example:

-

CH₃CH₂S(=O)CH₃ : 1-(Methylsulfinyl)ethane

-

CH₃CH₂S(=O)₂CH₃ : 1-(Methylsulfonyl)ethane

Functional Class (Radicofunctional) Nomenclature

This method treats "sulfoxide" and "sulfone" as the names of the functional class. The organic groups attached to the sulfur atom are named as separate words in alphabetical order, followed by "sulfoxide" or "sulfone".[1]

Example:

-

CH₃CH₂S(=O)CH₃ : Ethyl methyl sulfoxide[2]

-

CH₃CH₂S(=O)₂CH₃ : Ethyl methyl sulfone

Cyclic Sulfoxides and Sulfones

When a sulfoxide or sulfone group is part of a ring system, the compound can be named in two ways:

-

As an oxide of the parent sulfur-containing heterocycle.

-

Using "oxo-" prefixes with the name of the parent heterocycle, where the sulfur atom is considered part of the ring.

Example:

-

Thiolane 1-oxide (for the cyclic sulfoxide)

-

Thiolane 1,1-dioxide (for the cyclic sulfone, also known as sulfolane)

Application of Nomenclature Rules to Complex Molecules

The application of these rules is crucial in the pharmaceutical industry, where complex molecules are common.

Step-by-Step Nomenclature of Esomeprazole

Esomeprazole is the (S)-enantiomer of omeprazole, a widely used proton pump inhibitor.[3]

Structure:

IUPAC Name: 6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole[3]

Derivation:

-

Identify the principal functional group and parent hydride: The core structure is a benzimidazole ring system.

-

Identify the substituents on the parent hydride:

-

A methoxy group at position 6 of the benzimidazole ring.

-

A complex sulfinyl group at position 2.

-

-

Name the complex substituent:

-

The sulfinyl group is attached to a methyl group, which in turn is attached to a pyridine ring.

-

The pyridine ring is substituted with a methoxy group at position 4 and two methyl groups at positions 3 and 5.

-

This gives the name "(4-methoxy-3,5-dimethylpyridin-2-yl)methyl".

-

The entire substituent at position 2 of the benzimidazole is therefore "[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl".

-

-

Specify stereochemistry: Esomeprazole is the (S)-enantiomer at the chiral sulfur center. This is indicated by "(S)-" preceding the name of the sulfinyl group.

-

Assemble the full name: Combining all parts gives the full IUPAC name.

Step-by-Step Nomenclature of Dapsone

Dapsone is an antibiotic used in the treatment of leprosy.[4]

Structure:

IUPAC Name: 4-(4-aminophenyl)sulfonylaniline[5]

Derivation:

-

Identify the principal functional group and parent hydride: One of the aniline rings is chosen as the parent hydride.

-

Identify the substituent on the parent hydride: The other substituted phenyl group is treated as a substituent.

-

Name the substituent:

-

The substituent is a phenyl group with an amino group at position 4, attached to a sulfonyl group.

-

This gives the name "(4-aminophenyl)sulfonyl".

-

-

Locate the substituent on the parent: The (4-aminophenyl)sulfonyl group is attached to the aniline parent at position 4.

-

Assemble the full name: This gives "4-[(4-aminophenyl)sulfonyl]aniline". A more concise and common IUPAC name is 4-(4-aminophenyl)sulfonylaniline.

Physicochemical Data of Simple Sulfoxides and Sulfones

The following table summarizes key physicochemical data for dimethyl sulfoxide and dimethyl sulfone, providing a basis for comparison.

| Property | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfone (DMSO₂) |

| Molecular Formula | C₂H₆OS | C₂H₆O₂S |

| Molar Mass | 78.13 g/mol | 94.13 g/mol |

| Melting Point | 18.5 °C | 109 °C[2] |

| Boiling Point | 189 °C | 238 °C[2] |

| S=O Bond Length | 1.5040 (10) Å[6] | ~1.44 Å |

| C-S Bond Length | 1.783 (4) Å[6] | ~1.77 Å |

| C-S-C Bond Angle | 97.73 (7)°[6] | ~103° |

| O-S-C Bond Angle | 106.57 (4)°[6] | - |

| O-S-O Bond Angle | - | ~118° |

| IR S=O Stretch (cm⁻¹) | ~1050 | ~1310 (asym), ~1140 (sym) |

| ¹H NMR (CDCl₃, δ ppm) | ~2.6 | ~3.0 |

| ¹³C NMR (CDCl₃, δ ppm) | ~41.5 | ~41.9 |

Experimental Protocols

Synthesis of Sulfoxides and Sulfones by Oxidation of Sulfides

A common and effective method for the synthesis of sulfoxides and sulfones is the oxidation of the corresponding sulfide. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

General Protocol for the Oxidation of a Sulfide to a Sulfoxide:

-

Dissolve the sulfide (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., 1.1 equivalents of 30% hydrogen peroxide) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench any excess oxidizing agent (e.g., by adding a saturated aqueous solution of sodium sulfite).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solution under reduced pressure to yield the crude sulfoxide.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for the Oxidation of a Sulfide to a Sulfone:

-

Follow the same initial steps as for the sulfoxide synthesis.

-

Use a larger excess of the oxidizing agent (e.g., 2.2-3.0 equivalents of 30% hydrogen peroxide).

-

The reaction may require gentle heating to proceed to completion.

-

Follow the same workup and purification procedure as for the sulfoxide.

Characterization of Sulfoxides and Sulfones

Infrared (IR) Spectroscopy:

-

Prepare the sample for analysis. For a solid, this may involve preparing a KBr pellet or a Nujol mull. For a liquid, a thin film between salt plates can be used.

-

Acquire the IR spectrum.

-

Identify the characteristic S=O stretching absorption bands.

-

Sulfoxides : A strong absorption band is typically observed in the range of 1030-1070 cm⁻¹.

-

Sulfones : Two strong absorption bands are characteristic: an asymmetric stretch between 1300-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare the NMR sample by dissolving a small amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

-

Acquire the ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts of the protons and carbons alpha to the sulfur atom. The electronegativity of the sulfoxide and sulfone groups causes a downfield shift of these signals compared to the parent sulfide.

-

¹H NMR : Protons on carbons adjacent to a sulfoxide or sulfone group typically resonate at δ 2.5-3.5 ppm.

-

¹³C NMR : Carbons adjacent to a sulfoxide or sulfone group typically resonate at δ 40-55 ppm.

-

Visualizing Nomenclature and Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships in sulfoxide and sulfone nomenclature and the synthetic pathway from sulfides.

Caption: IUPAC nomenclature for sulfoxides and sulfones.

Caption: Oxidation pathway from sulfides to sulfones.

Caption: General experimental workflow for synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dapsone - Wikipedia [en.wikipedia.org]

- 5. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structural parameters of dimethyl sulfoxide, DMSO, at 100 K, based on a redetermination by use of high-quality single-crystal X-ray data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. depts.washington.edu [depts.washington.edu]

The Role of 4-(Methylsulfinyl)phenol as a Key Metabolite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfinyl)phenol, a significant metabolite of various xenobiotics, most notably the non-steroidal anti-inflammatory drug (NSAID) sulindac, has garnered scientific interest due to its distinct biological activities. This technical guide provides a comprehensive examination of the formation, metabolic fate, and pharmacological effects of 4-(methylsulfinyl)phenol. We delve into its role in cellular signaling pathways, present quantitative data on its properties, and offer detailed experimental protocols for its synthesis and analysis. This document serves as a critical resource for researchers and professionals in drug development and pharmacology, offering insights into the nuanced contributions of this metabolite to both therapeutic and toxicological outcomes.

Introduction

Metabolism plays a crucial role in determining the efficacy and safety of pharmaceutical compounds. While often viewed as a process of detoxification and elimination, metabolic transformation can also lead to the formation of active or even reactive molecules. 4-(Methylsulfinyl)phenol is a prime example of a metabolite with significant biological relevance. It is primarily known as a metabolite of the prodrug sulindac, which undergoes a series of metabolic conversions to exert its therapeutic effects. Understanding the journey of 4-(methylsulfinyl)phenol from its parent compounds to its ultimate biological targets is essential for a complete picture of drug action and for the development of safer and more effective therapeutic agents.

Metabolic Pathways

The formation of 4-(methylsulfinyl)phenol is a multi-step enzymatic process primarily occurring in the liver. The metabolic pathways leading to and from this compound are critical for understanding its bioavailability and biological activity.

Formation from Precursors

The most well-documented precursor to 4-(methylsulfinyl)phenol is the NSAID, sulindac. The metabolic cascade involves the following key steps:

-

Reduction of Sulindac: Sulindac, a sulfoxide, is first reduced to its active sulfide metabolite, sulindac sulfide.

-

Oxidation: Sulindac sulfide can be oxidized back to sulindac or further oxidized to the inactive sulindac sulfone.

-

Hydroxylation and Cleavage: A key pathway involves the aromatic hydroxylation of the indene ring of sulindac and its metabolites, followed by cleavage of the molecule to yield 4-(methylsulfinyl)phenol.

This metabolic conversion is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Further Metabolism and Elimination

4-(Methylsulfinyl)phenol is not an end-product of metabolism. It undergoes further biotransformation, primarily through two main pathways:

-

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group, forming 4-(methylsulfonyl)phenol.

-

Conjugation: The phenolic hydroxyl group is a target for phase II conjugation reactions, including glucuronidation and sulfation. These reactions increase the water solubility of the metabolite, facilitating its excretion in urine and bile.

Bacterial metabolism in the gut can also play a role, where 4-(methylsulfinyl)phenol can be hydroxylated and undergo ring cleavage.[1]

Biological Activities and Signaling Pathways

While initially considered an inactive metabolite, studies have revealed that 4-(methylsulfinyl)phenol possesses intrinsic biological activities that may contribute to the overall pharmacological profile of its parent compounds.

Anti-inflammatory and Antioxidant Effects

Phenolic compounds are well-known for their antioxidant properties, and 4-(methylsulfinyl)phenol is no exception. It can act as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key component of inflammation. The anti-inflammatory effects are also thought to be mediated through the modulation of inflammatory signaling pathways. While direct evidence for 4-(methylsulfinyl)phenol is still emerging, related phenolic compounds have been shown to inhibit pathways such as the NF-κB and MAPK signaling cascades, which are crucial in the production of pro-inflammatory cytokines.

Modulation of Cellular Signaling

Emerging research suggests that 4-(methylsulfinyl)phenol and structurally similar compounds can influence key cellular signaling pathways. For instance, some phenolic compounds have been shown to interact with:

-

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: This pathway is a master regulator of the antioxidant response. Activation of Nrf2 by phenolic compounds can lead to the upregulation of a battery of antioxidant and detoxification enzymes.

-

Transforming Growth Factor-β (TGF-β) Signaling: Some phenols have been observed to inhibit the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis.[2]

Quantitative Data

The following table summarizes key physicochemical and pharmacokinetic parameters for 4-(methylsulfinyl)phenol and its precursor, 4-(methylthio)phenol.

| Property | 4-(Methylsulfinyl)phenol | 4-(Methylthio)phenol | Reference |

| Molecular Formula | C₇H₈O₂S | C₇H₈OS | [3] |

| Molecular Weight ( g/mol ) | 156.20 | 140.20 | [3][4] |

| Melting Point (°C) | 46-50 | 84-86 | [3][5] |

| Boiling Point (°C/mmHg) | Not available | 153-156 / 20 | [4][5] |

| pKa | Not available | 9.53 | [5] |

| Water Solubility (g/L) | Not available | 9.59 | [5] |

Experimental Protocols

Synthesis of 4-(Methylsulfinyl)phenol

This protocol describes the oxidation of 4-(methylthio)phenol to 4-(methylsulfinyl)phenol.

Materials:

-

4-(Methylthio)phenol

-

Oxone (Potassium peroxymonosulfate)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL) and water (10.0 mL) at room temperature.

-

Add Oxone (0.99 g, 6.5 mmol) in portions to the solution.

-

Stir the reaction mixture for 18 hours.

-

Partition the mixture between ethyl acetate and water.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield 4-(methylsulfinyl)phenol.[6]

Quantification of Phenolic Compounds

This protocol outlines a general method for the quantification of total phenols in a sample using the Folin-Ciocalteu reagent.

Materials:

-

Sample extract

-

Folin-Ciocalteu reagent

-

Saturated sodium bicarbonate solution (3.5%)

-

Distilled water

-

Spectrophotometer

Procedure:

-

Mix 1 mL of the sample extract (1 mg/mL) with 1 mL of Folin-Ciocalteu's phenol reagent.

-

Incubate at room temperature for 3 minutes.

-

Add 1 mL of saturated sodium bicarbonate solution.

-

Make up the final volume to 10 mL with distilled water.

-

Keep the reaction mixture in the dark for 90 minutes.

-

Measure the absorbance at 650 nm using a spectrophotometer.

-

Quantify the phenol content from a standard curve prepared with a known phenol, such as catechol.[7]

Conclusion and Future Directions

4-(Methylsulfinyl)phenol is more than just a metabolic byproduct; it is a biologically active molecule with the potential to influence cellular processes and contribute to the pharmacological effects of its parent compounds. Its antioxidant and signaling-modulatory properties warrant further investigation, particularly in the context of drug development. Future research should focus on elucidating the specific molecular targets of 4-(methylsulfinyl)phenol, characterizing its pharmacokinetic and pharmacodynamic profiles in more detail, and exploring its potential as a therapeutic agent in its own right. A deeper understanding of this metabolite will undoubtedly provide valuable insights into drug metabolism and action, paving the way for the design of more effective and safer pharmaceuticals.

References

- 1. Bacterial metabolism of substituted phenols. Oxidation of 4-(methylmercapto)-and 4-(methylsulfinyl)-phenol by Nocardia spec. DSM 43251 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 4-nonylphenol and bisphenol A on stimulation of cell growth via disruption of the transforming growth factor-β signaling pathway in ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. florajournal.com [florajournal.com]

In-Depth Technical Guide: Toxicological Profile of 4-(Methylsulfinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on 4-(methylsulfinyl)phenol. A comprehensive toxicological profile is not yet established due to a notable lack of specific studies on this compound. The information presented herein is intended for research and informational purposes only.

Introduction

4-(Methylsulfinyl)phenol is a sulfoxide compound that has been identified as a metabolite of the organophosphate insecticide fensulfothion.[1][2] While the toxicology of the parent compound, fensulfothion, is well-documented, specific toxicological data for 4-(methylsulfinyl)phenol is scarce in publicly available literature. This guide aims to provide a detailed overview of the known information regarding 4-(methylsulfinyl)phenol, including its chemical identity, its role as a metabolite, the toxicological properties of its parent compound, and the limited hazard information available for the metabolite itself. The significant data gaps in the toxicological profile of 4-(methylsulfinyl)phenol are also highlighted.

Chemical Identity

| Property | Value |

| Chemical Name | 4-(Methylsulfinyl)phenol |

| Synonyms | 4-(Methylsulphinyl)phenol |

| CAS Number | 14763-64-5 |

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 156.20 g/mol |

| Structure |

|

Role as a Metabolite of Fensulfothion

4-(Methylsulfinyl)phenol is a known metabolite of fensulfothion, an organophosphate insecticide and nematicide.[1][2] The metabolism of fensulfothion is a critical aspect of its toxicology, as it involves biotransformation to several compounds, some of which are also toxic.

Fensulfothion Metabolism Pathway

The metabolism of fensulfothion in both plants and animals involves oxidation and hydrolysis.[1][2] One of the initial steps is the oxidation of the thioether group to a sulfoxide, forming fensulfothion sulfoxide. Subsequent hydrolysis of these organophosphate esters can lead to the formation of 4-(methylsulfinyl)phenol. Further oxidation of the sulfoxide to a sulfone can also occur.

Caption: Metabolic pathway of Fensulfothion.

Toxicological Data

Direct and detailed toxicological studies on 4-(methylsulfinyl)phenol are largely absent from the scientific literature. The available information is primarily in the form of general hazard classifications from safety data sheets (SDS).

Hazard Classification

A safety data sheet for 4-(methylsulfinyl)phenol provides the following GHS hazard classifications:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[3]

-

Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.[3]

-

Skin Irritation (Category 2) - H315: Causes skin irritation.[3]

-

Eye Irritation (Category 2) - H319: Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[3]

Note: These classifications are based on general assessments and not on detailed, publicly available experimental studies.

Quantitative Toxicological Data

A thorough search of available toxicological databases and literature did not yield specific quantitative data for 4-(methylsulfinyl)phenol, such as:

-

LD₅₀ (Lethal Dose, 50%) values for oral, dermal, or inhalation routes.

-

NOAEL (No-Observed-Adverse-Effect Level) or LOAEL (Lowest-Observed-Adverse-Effect Level) from repeated dose studies.

-

Data on genotoxicity (e.g., Ames test, micronucleus assay).

-

Carcinogenicity bioassays.

-

Reproductive or developmental toxicity studies.

Toxicological Profile of the Parent Compound: Fensulfothion

Given the lack of data for 4-(methylsulfinyl)phenol, understanding the toxicology of the parent compound, fensulfothion, is crucial for contextualizing its potential hazards. Fensulfothion is a highly toxic organophosphate.

| Toxicological Endpoint | Fensulfothion Data |

| Acute Oral LD₅₀ (rat) | 1.5 - 10.5 mg/kg |

| Acute Dermal LD₅₀ (rat) | 3.5 - 30 mg/kg |

| Mechanism of Action | Cholinesterase inhibitor |

| Mutagenicity | Generally considered not mutagenic in standard assays. |

| Carcinogenicity | Not classified as a human carcinogen. |

| Reproductive/Developmental Toxicity | No significant evidence of teratogenicity at low doses. |

Experimental Protocols

Due to the absence of specific toxicological studies for 4-(methylsulfinyl)phenol, detailed experimental protocols for this compound cannot be provided. For reference, a general workflow for assessing the toxicity of a chemical metabolite where direct data is lacking is presented below.

Caption: General workflow for toxicity assessment of a chemical metabolite.

Signaling Pathways and Mechanism of Action

The specific mechanism of action for 4-(methylsulfinyl)phenol has not been elucidated. As a phenol derivative, it may share some general toxicological properties with other phenols, such as membrane disruption or uncoupling of oxidative phosphorylation at high concentrations. However, without experimental data, this remains speculative.

The primary toxicological concern for metabolites of fensulfothion is often related to their ability to inhibit acetylcholinesterase (AChE). While fensulfothion and its oxygenated metabolites are known AChE inhibitors, the AChE inhibitory potential of 4-(methylsulfinyl)phenol has not been reported.

Conclusion and Data Gaps

The toxicological profile of 4-(methylsulfinyl)phenol is largely incomplete. While it is identified as a metabolite of the insecticide fensulfothion and has general hazard classifications, there is a significant lack of publicly available, peer-reviewed studies detailing its toxicokinetics and toxicodynamics.

Key Data Gaps:

-

Acute Toxicity: No quantitative LD₅₀ or LC₅₀ data are available.

-

Sub-chronic and Chronic Toxicity: No repeated dose toxicity studies have been identified.

-

Genotoxicity: There is no information on the mutagenic or clastogenic potential of 4-(methylsulfinyl)phenol.

-

Carcinogenicity: No carcinogenicity bioassays have been performed.

-

Reproductive and Developmental Toxicity: The potential effects on reproduction and development are unknown.

-

Mechanism of Action: The specific molecular initiating events and adverse outcome pathways have not been investigated.

Further research, including in silico modeling, in vitro screening, and potentially targeted in vivo studies, is necessary to adequately characterize the toxicological profile of 4-(methylsulfinyl)phenol and to conduct a comprehensive risk assessment. Researchers and drug development professionals should exercise caution when handling this compound, adhering to the general hazard classifications provided in its safety data sheet.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-(methylsulfinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfinyl)phenol is a molecule of interest in various fields, including environmental science and toxicology, primarily as it is a metabolite of the organophosphate insecticide Fenthion. Accurate and sensitive detection methods are crucial for monitoring its presence in different matrices and understanding its potential biological effects. These application notes provide detailed protocols for the analytical determination of 4-(methylsulfinyl)phenol using modern chromatographic techniques.

Metabolic Pathway of Fenthion

The following diagram illustrates the metabolic pathway of Fenthion, leading to the formation of 4-(methylsulfinyl)phenol and other metabolites. The primary mechanism of Fenthion's toxicity is the inhibition of acetylcholinesterase.

Caption: Metabolic pathway of Fenthion leading to its various metabolites.

Analytical Methods: Quantitative Data Summary

The following table summarizes the quantitative performance data for analytical methods suitable for the detection of 4-(methylsulfinyl)phenol, adapted from studies on the parent compound, Fenthion, and its metabolites.

| Analytical Method | Matrix | Linearity (ng/mL) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| LC-ESI-MS/MS | Blood, CSF, Urine | 5 - 200 | - | - | >89% | [1] |

| UPLC-DAD | Plasma | Varies by metabolite | 0.1 - 0.2 mg/L | 0.3 - 0.6 mg/L | 87.18 - 111.02 | [2] |

| UHPLC-MS/MS | Brown Rice, Chili, Orange, Potato, Soybean | - | - | 0.01 mg/kg | 70 - 120 | [3][4][5][6] |

| QqTOF-MS | Oranges | >0.99 (r) | - | 0.005 - 0.015 mg/kg | 70 - 101 | [7] |

Experimental Protocols

General Experimental Workflow

The general workflow for the analysis of 4-(methylsulfinyl)phenol in a given sample is depicted below.

Caption: General workflow for the analysis of 4-(methylsulfinyl)phenol.

Protocol 1: LC-MS/MS Method for Biological Fluids

This protocol is adapted from a validated method for the simultaneous determination of Fenthion and its metabolites in biological fluids.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the biological sample (plasma, urine, or cerebrospinal fluid), add an appropriate internal standard.

-

Add 3 mL of acetonitrile, vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

-

LC System: Agilent 1200 Series HPLC or equivalent.

-

Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in methanol

-

-

Gradient:

-

0-2 min: 30% B

-

2-10 min: 30% to 90% B

-

10-12 min: 90% B

-

12-12.1 min: 90% to 30% B

-

12.1-15 min: 30% B

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions: To be determined by direct infusion of a 4-(methylsulfinyl)phenol standard. Precursor ion would be [M+H]+.

Protocol 2: UPLC-DAD Method for Plasma Samples

This protocol is based on a method for the determination of Fenthion and its metabolites in plasma.[2]

1. Sample Preparation (Protein Precipitation & Extraction)

-

To 0.5 mL of plasma, add 1.5 mL of a 1:1 (v/v) mixture of ethyl acetate and acetonitrile.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of methanol.

2. UPLC-DAD Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Methanol

-

-

Gradient: A suitable gradient should be developed to ensure separation from matrix components. A starting point could be a linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

DAD Wavelength: Monitor at the wavelength of maximum absorbance for 4-(methylsulfinyl)phenol (to be determined by UV-Vis spectroscopy).

Protocol 3: GC-MS Method for Environmental Samples

This protocol provides a general guideline for the analysis of phenolic compounds in water samples, which can be adapted for 4-(methylsulfinyl)phenol. Derivatization is often required for GC analysis of phenols to improve volatility and chromatographic performance.

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

-

Extraction:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass 100 mL of the water sample through the cartridge.

-

Dry the cartridge under vacuum.

-

Elute the analyte with a suitable organic solvent (e.g., ethyl acetate).

-

-

Derivatization (Silylation):

-

Evaporate the eluate to dryness.

-

Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

-

Heat at 60-70°C for 30 minutes.

-

The sample is now ready for GC-MS analysis.

-

2. GC-MS Conditions

-

GC System: Agilent 7890B GC with a 5977A MS detector or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C, hold for 5 minutes.

-

-

Injector: Splitless mode at 250°C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

The mass spectrum of the derivatized 4-(methylsulfinyl)phenol should be used for identification and quantification.

-

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Expected characteristic peaks for 4-(methylsulfinyl)phenol would include a broad O-H stretch from the phenolic group, C-H stretches from the aromatic ring and methyl group, a C=C stretch from the aromatic ring, and a prominent S=O stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the phenolic proton, aromatic protons (showing characteristic ortho and meta coupling), and the methyl protons adjacent to the sulfinyl group are expected.

-

¹³C NMR: Signals for the carbon atoms of the aromatic ring (with the carbon attached to the hydroxyl group being the most deshielded) and the methyl carbon are expected.

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation. It is recommended to use a certified reference standard of 4-(methylsulfinyl)phenol for method development and validation. Always follow appropriate laboratory safety procedures.

References

- 1. Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of fenthion and its main metabolites in plasma by ultra-performance liquid chromatography [oher.com.cn]

- 3. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Confirmation of fenthion metabolites in oranges by IT-MS and QqTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis routes of 4-(Methylsulfonyl)phenol [benchchem.com]

Application Notes and Protocols: Interpreting the ¹H NMR Spectrum of 4-(methylsulfinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and interpreting the ¹H NMR spectrum of 4-(methylsulfinyl)phenol. This document includes predicted spectral data, a comprehensive experimental protocol for acquiring high-quality spectra, and a logical workflow for spectral analysis.

Introduction

4-(Methylsulfinyl)phenol is a sulfoxide compound of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. A thorough understanding of its ¹H NMR spectrum is crucial for researchers working with this compound. This document outlines the expected spectral features and provides a standardized protocol for its analysis.

Predicted ¹H NMR Data for 4-(methylsulfinyl)phenol

The ¹H NMR spectrum of 4-(methylsulfinyl)phenol is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons of the sulfinyl group, and the phenolic hydroxyl proton. The electron-withdrawing nature of the methylsulfinyl group influences the chemical shifts of the aromatic protons, leading to a characteristic splitting pattern.

Below is a table summarizing the predicted ¹H NMR data for 4-(methylsulfinyl)phenol, based on analysis of analogous compounds and established substituent effects. The data is presented for spectra acquired in both a non-polar solvent (CDCl₃) and a polar aprotic solvent (DMSO-d₆), as the chemical shift of the hydroxyl proton is highly solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for 4-(methylsulfinyl)phenol

| Signal Assignment | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-2, H-6 (Aromatic) | ~ 7.65 | ~ 7.60 | Doublet | ~ 8.8 | 2H |

| H-3, H-5 (Aromatic) | ~ 7.05 | ~ 6.95 | Doublet | ~ 8.8 | 2H |

| -S(O)CH₃ (Methyl) | ~ 2.70 | ~ 2.65 | Singlet | - | 3H |

| -OH (Hydroxyl) | Variable, broad singlet | ~ 10.0, broad singlet | Singlet | - | 1H |

Experimental Protocol for ¹H NMR Spectroscopy

This protocol provides a standardized procedure for the acquisition of a high-resolution ¹H NMR spectrum of 4-(methylsulfinyl)phenol.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 4-(methylsulfinyl)phenol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

-

Spectrometer Frequency: 400 MHz

-